molecular formula C10H11ClF3N B1389060 5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride CAS No. 215788-34-4

5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride

Cat. No. B1389060
CAS RN: 215788-34-4
M. Wt: 237.65 g/mol
InChI Key: ALVOQWQWCNJRBR-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The trifluoromethyl group is a functional group with the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .


Synthesis Analysis

The synthesis of TFMP derivatives often involves the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants . For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Chemical Reactions Analysis

The trifluoromethyl group is often used in reactions involving various C–H bonds . Copper-mediated or -catalyzed or metal-free oxidative C–H trifluoromethylation of terminal alkynes, tertiary amines, arenes and heteroarenes, and terminal alkenes have been demonstrated .


Physical And Chemical Properties Analysis

The trifluoromethyl group has unique physicochemical properties. It’s sterically the next smallest atom after hydrogen but the atom with the largest electronegativity .

Scientific Research Applications

Synthesis Methods

5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been a subject of interest in various synthesis methods. For instance, Tietze, Schimpf, and Wichmann (1992) demonstrated the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines from enamino ketones, emphasizing the role of trifluoromethanesulfonic acid in cyclizing enamino ketones to tetrahydroisoquinolines with good yield (Tietze, Schimpf, & Wichmann, 1992). Additionally, Costa and Radesca (1992) highlighted a one-pot synthesis method for 1-substituted N-alkyl-1,2,3,4-tetrahydroisoquinolines, a process that can be relevant to the synthesis of related compounds (Costa & Radesca, 1992).

Biochemical Applications

Grunewald et al. (2006) explored the balancing of pKa and steric effects in the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors by beta-fluorination. This study underscores the potential biochemical applications of such compounds, particularly in enhancing selectivity while maintaining potency at the site of interest (Grunewald et al., 2006).

Local Anesthetic Activity

Azamatov et al. (2023) conducted a study on the local anesthetic activity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives. They synthesized various derivatives and evaluated their anesthetic efficacy, highlighting the therapeutic potential of such compounds in medical applications (Azamatov et al., 2023).

Radioactive Tracers for Brain Diseases

Gao et al. (2006) focused on the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. These compounds were designed as potential positron emission tomography (PET) ligands for imaging brain diseases, demonstrating the applicability of 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride in neuroscientific research (Gao et al., 2006).

Antiglioma Activity

Mohler et al. (2006) discovered the antiglioma activity of biaryl 1,2,3,4-tetrahydroisoquinoline derivatives. This research opens avenues for the potential use of such compounds in cancer treatment, particularly for gliomas (Mohler et al., 2006).

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It’s expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9;/h1-3,14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVOQWQWCNJRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662877
Record name 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride

CAS RN

215788-34-4
Record name 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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